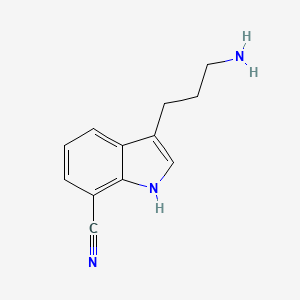
3-(3-aminopropyl)-1H-indole-7-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-aminopropyl)-1H-indole-7-carbonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core with an aminopropyl group at the 3-position and a carbonitrile group at the 7-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminopropyl)-1H-indole-7-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Functionalization: The indole core is then functionalized at the 3-position with an aminopropyl group. This can be achieved through a nucleophilic substitution reaction using 3-bromopropylamine.
Introduction of Carbonitrile Group: The carbonitrile group is introduced at the 7-position through a cyanation reaction. This can be done using reagents such as copper(I) cyanide in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dimethylformamide (DMF) and dichloromethane (DCM).
化学反应分析
Types of Reactions
3-(3-aminopropyl)-1H-indole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The aminopropyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of indole oxides.
Reduction: Conversion to 3-(3-aminopropyl)-1H-indole-7-amine.
Substitution: Formation of various substituted indole derivatives.
科学研究应用
3-(3-aminopropyl)-1H-indole-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-aminopropyl)-1H-indole-7-carbonitrile involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the indole core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-(3-aminopropyl)-1H-indole-7-carboxamide
- 3-(3-aminopropyl)-1H-indole-7-carboxylic acid
- 3-(3-aminopropyl)-1H-indole-7-methanol
Uniqueness
3-(3-aminopropyl)-1H-indole-7-carbonitrile is unique due to the presence of the carbonitrile group at the 7-position, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
属性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
3-(3-aminopropyl)-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C12H13N3/c13-6-2-4-10-8-15-12-9(7-14)3-1-5-11(10)12/h1,3,5,8,15H,2,4,6,13H2 |
InChI 键 |
XAYAIUHPTOYIQI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)C(=CN2)CCCN)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B13880795.png)

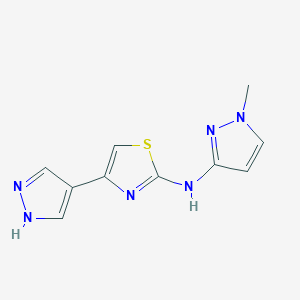
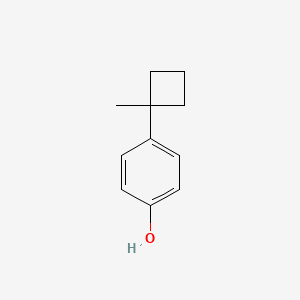
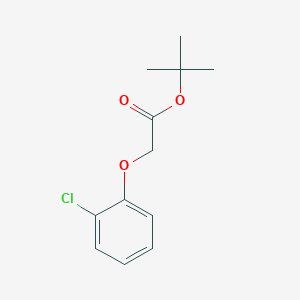
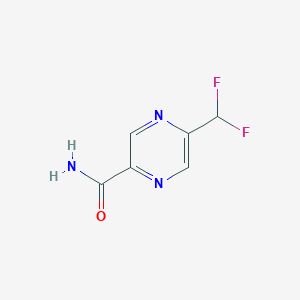
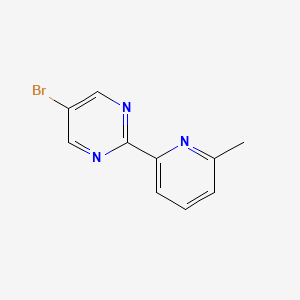

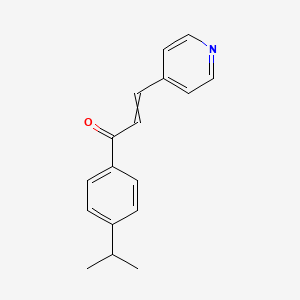
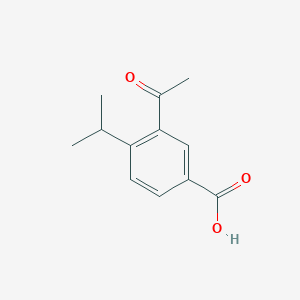

![1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B13880863.png)
![4-{Imidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13880865.png)

